2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a pyrimidine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets . The pyrimidine ring structure allows for versatile interactions with biological macromolecules, contributing to its efficacy.
Comparison with Similar Compounds
- 2-(3,5-Difluorophenyl)pyrimidine-4-carboxylic acid methyl ester
- 2-(3,5-Difluorophenyl)pyridine-5-carboxylic acid methyl ester
- 2-(3,5-Difluorophenyl)quinoline-5-carboxylic acid methyl ester
Comparison: Compared to these similar compounds, 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester exhibits unique properties due to the specific positioning of the carboxylic acid methyl ester group on the pyrimidine ring. This positioning influences its reactivity and binding interactions, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H8F2N2O2 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
methyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8F2N2O2/c1-18-12(17)8-5-15-11(16-6-8)7-2-9(13)4-10(14)3-7/h2-6H,1H3 |
InChI Key |
XGBUVKNRTMOIMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.